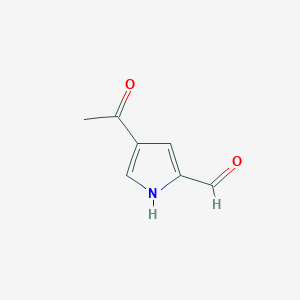

4-acetyl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVCNLYEPORLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290322 | |

| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16168-92-6 | |

| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16168-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-acetyl-1H-pyrrole-2-carbaldehyde: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of both acetyl and carbaldehyde functional groups on the pyrrole ring makes this compound a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological significance of this class of compounds.

Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | PubChemLite |

| Molecular Weight | 137.14 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| SMILES | CC(=O)C1=CNC(=C1)C=O | PubChemLite |

| InChI | InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3 | PubChemLite |

| InChIKey | YTVCNLYEPORLTG-UHFFFAOYSA-N | PubChemLite |

| CAS Number | 16168-92-6 | Sigma-Aldrich |

| Predicted XlogP | 0.2 | PubChemLite |

Table 1: Chemical Properties of this compound

Synthesis of this compound

The primary route for the synthesis of this compound is a one-pot Vilsmeier-Haack formylation followed by a Friedel-Crafts acylation.[1] This method provides an efficient pathway to this disubstituted pyrrole.

Experimental Protocol: One-pot Vilsmeier-Haack and Friedel-Crafts Reaction[1]

Materials:

-

Pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Acetyl chloride (CH₃COCl)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation of Pyrrole: Dissolve pyrrole in an anhydrous solvent such as dichloromethane (CH₂Cl₂). Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Friedel-Crafts Acylation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a suspension of aluminum chloride (AlCl₃) in anhydrous dichloromethane. Slowly add acetyl chloride to this suspension. Add the resulting acylating agent mixture to the reaction flask containing the formylated pyrrole. Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

-

Work-up: Upon completion of the reaction, quench the reaction by carefully pouring the mixture into a beaker of ice water. Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Diagram of the Synthetic Workflow:

Potential Biological Activity and Applications in Drug Development

While specific biological studies on this compound are not extensively reported, the broader class of substituted pyrrole-2-carbaldehydes has garnered significant attention in medicinal chemistry. Pyrrole derivatives are known to possess a wide spectrum of biological activities.

-

Anticancer Activity: Numerous substituted pyrrole compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival. For instance, some pyrrole derivatives have been shown to inhibit de novo purine synthesis, DNA polymerase, and RNA polymerases.

-

Anti-inflammatory Activity: Certain pyrrole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Antimicrobial Activity: The pyrrole nucleus is a core component of several natural and synthetic antimicrobial agents. Substituted pyrroles have shown activity against a range of bacteria and fungi.

The presence of reactive aldehyde and ketone functionalities in this compound makes it a valuable intermediate for the synthesis of a library of derivatives. These derivatives can be screened for various biological activities, potentially leading to the discovery of novel therapeutic agents.

Logical Relationship of Pyrrole Derivatives to Biological Activity:

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. While comprehensive data on its specific chemical and biological properties are still emerging, its structural features suggest significant potential as a scaffold in the development of new therapeutic agents. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its chemical reactivity and biological profile. Researchers in drug discovery are encouraged to explore the derivatization of this compound to unlock its full potential in various therapeutic areas.

References

Technical Guide: 4-Acetyl-1H-pyrrole-2-carboxaldehyde (CAS No. 16168-92-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-1H-pyrrole-2-carboxaldehyde, with the CAS number 16168-92-6, is a substituted pyrrole derivative. Pyrrole and its derivatives are a significant class of heterocyclic compounds that are constituents of many biologically active molecules, including natural products and synthetic drugs. The presence of both an acetyl and a carboxaldehyde group on the pyrrole ring suggests a versatile chemical scaffold for further synthetic modifications and potential biological activity. This document provides a comprehensive overview of the available technical data on 4-Acetyl-1H-pyrrole-2-carboxaldehyde, including its synthesis, physicochemical properties, and a review of the biological activities of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Acetyl-1H-pyrrole-2-carboxaldehyde is presented in the table below.

| Property | Value | Source |

| CAS Number | 16168-92-6 | [1] |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | Calculated |

| Monoisotopic Mass | 137.04768 Da | [2] |

| Canonical SMILES | CC(=O)C1=CNC(=C1)C=O | [2] |

| InChI | InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3 | [2] |

| InChIKey | YTVCNLYEPORLTG-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.2 | [2] |

Synthesis

The primary route for the synthesis of 4-Acetyl-1H-pyrrole-2-carboxaldehyde is a "one-pot" procedure involving a Vilsmeier-Haack reaction followed by a Friedel-Crafts acylation of pyrrole.[3][4]

Reaction Scheme

The overall synthetic pathway can be depicted as follows:

Caption: Synthetic workflow for 4-Acetyl-1H-pyrrole-2-carboxaldehyde.

Experimental Protocol (Adapted from related synthesis)

Materials:

-

1-Methylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Acetyl chloride

-

Aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (solvent)

-

Sodium acetate

-

Chloroform

-

Benzene

-

Neutral alumina

Procedure:

-

Formation of the Vilsmeier Intermediate: A solution of 1-methylpyrrole in 1,2-dichloroethane is added to the Vilsmeier reagent (prepared from POCl₃ and DMF) at a controlled temperature.

-

Friedel-Crafts Acylation: The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

-

Work-up and Purification: The reaction mixture is worked up hydrolytically, typically involving the addition of a sodium acetate solution. The product is extracted with an organic solvent like chloroform. The crude product is then purified by column chromatography on neutral alumina followed by sublimation.

Yield: The reported yield for 1-methyl-4-acetylpyrrole-2-carboxaldehyde using this method was 83%.[4]

Analytical Data

Crystallographic Data

The crystal structure of 4-Acetyl-1H-pyrrole-2-carboxaldehyde has been determined.[3] In the crystal, the molecules form chains along the b-axis through classical N-H···O hydrogen bonds and weak C-H···O interactions. The pyrrole ring forms dihedral angles of 4.50(9)° and 2.06(8)° with the aldehyde and acetyl groups, respectively.[3]

Spectroscopic Data

Specific spectroscopic data for 4-Acetyl-1H-pyrrole-2-carboxaldehyde is limited in the public domain. However, data from related compounds can be used for interpretation and characterization.

4.2.1. 1H NMR Spectroscopy

The expected 1H NMR spectrum of 4-Acetyl-1H-pyrrole-2-carboxaldehyde would show signals for the aldehydic proton, the two pyrrole ring protons, the N-H proton, and the methyl protons of the acetyl group. The chemical shifts can be estimated based on data for 1-methyl-4-acetylpyrrole-2-carboxaldehyde.[4]

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -CHO | ~9.5-9.8 | s |

| Pyrrole H | ~7.4-7.6 | m |

| Pyrrole H | ~7.3-7.5 | m |

| -NH | Broad singlet | s |

| -COCH₃ | ~2.4 | s |

4.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum would show distinct signals for the carbonyl carbons of the aldehyde and acetyl groups, as well as for the carbons of the pyrrole ring and the methyl group.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (pyrrole) | ~3400-3200 (broad) |

| C-H stretch (aldehyde) | ~2830-2695 (often two bands) |

| C=O stretch (aldehyde) | ~1710-1685 |

| C=O stretch (acetyl) | ~1680-1660 |

| C=C stretch (pyrrole ring) | ~1550-1450 |

| C-N stretch (pyrrole ring) | ~1200-1100 |

Potential Biological Activity and Applications

While no specific biological activity has been reported for 4-Acetyl-1H-pyrrole-2-carboxaldehyde, the broader class of pyrrole derivatives exhibits a wide range of pharmacological properties.

General Biological Activities of Pyrrole Derivatives

Pyrrole-containing compounds have been investigated for various therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: Many pyrrole derivatives have shown potent activity against various bacterial and fungal strains.[5][6][7][8]

-

Enzyme Inhibition: Substituted pyrroles have been designed as inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases like Alzheimer's.[9][10][11]

-

Anticancer Activity: The pyrrole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic and antiproliferative effects against various cancer cell lines.[12][13][14][15]

Potential Signaling Pathways

Given the diverse biological activities of pyrrole derivatives, they could potentially interact with a multitude of signaling pathways. For instance, as enzyme inhibitors, they could directly modulate specific pathways. As antimicrobial agents, they might interfere with essential bacterial metabolic or signaling pathways. Without specific experimental data for 4-Acetyl-1H-pyrrole-2-carboxaldehyde, any discussion of its involvement in signaling pathways remains speculative.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: A logical workflow for the biological evaluation of 4-Acetyl-1H-pyrrole-2-carboxaldehyde.

Conclusion

4-Acetyl-1H-pyrrole-2-carboxaldehyde is a readily accessible substituted pyrrole with a well-defined synthetic route. While specific analytical and biological data for this compound are sparse, its structural features suggest it as a valuable building block for the synthesis of more complex molecules. The known biological activities of related pyrrole derivatives provide a strong rationale for the further investigation of 4-Acetyl-1H-pyrrole-2-carboxaldehyde and its analogues in drug discovery and development programs. Future research should focus on obtaining comprehensive spectroscopic data, exploring its reactivity, and screening for a range of biological activities to unlock its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some pyrrole derivatives. IV--2-arylidenhydrazino-3-ethoxycarbonyl (or cyano) pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 4-acetyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-acetyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole of interest in medicinal chemistry and materials science. This document details the spectroscopic data and experimental protocols utilized to confirm the molecular structure of this compound.

Molecular Structure and Properties

Chemical Formula: C₇H₇NO₂[1]

Molecular Weight: 137.14 g/mol

Structure:

Caption: Molecular structure of this compound.

Synthesis

The synthesis of this compound can be achieved via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction.[1] This common method for the formylation and acylation of pyrroles provides an efficient route to this disubstituted product.

Caption: Synthetic pathway to this compound.

Spectroscopic Data

The structural confirmation of this compound is based on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.98 | s | 1H | N-H |

| 9.61 | s | 1H | CHO |

| 7.70 | s | 1H | Pyrrole H-5 |

| 7.39 | t, J = 1.8 Hz | 1H | Pyrrole H-3 |

| 2.48 | s | 3H | -COCH₃ |

Data obtained from Ge et al., HETEROCYCLES, Vol. 78, No. 3, 2009.[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 193.0 | -COCH₃ |

| 180.2 | CHO |

| 133.4 | Pyrrole C-2 |

| 129.2 | Pyrrole C-4 |

| 128.0 | Pyrrole C-5 |

| 120.2 | Pyrrole C-3 |

| 27.4 | -COCH₃ |

Data obtained from Ge et al., HETEROCYCLES, Vol. 78, No. 3, 2009.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 138.05496 |

| [M+Na]⁺ | 160.03690 |

| [M-H]⁻ | 136.04040 |

| [M]⁺ | 137.04713 |

Predicted data from PubChemLite.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H | Stretching |

| ~1680 | C=O (acetyl) | Stretching |

| ~1650 | C=O (aldehyde) | Stretching |

| ~1550 | C=C (pyrrole ring) | Stretching |

| ~1400 | C-H (methyl) | Bending |

Expected values based on typical IR absorption frequencies for the respective functional groups.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition (¹H NMR):

-

Spectrometer: 300 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Acquisition (¹³C NMR):

-

Spectrometer: 75 MHz or higher field instrument.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) to confirm the molecular weight. For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: Grind the solid sample to a fine powder and then disperse it in a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the salt plates.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Structure Elucidation Workflow

The logical process for the structure elucidation of this compound is outlined below.

Caption: Workflow for the structure elucidation of this compound.

References

An In-depth Technical Guide to Electrophilic Substitution on the Pyrrole Ring of 4-acetyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic substitution reactions on the 4-acetyl-1H-pyrrole-2-carbaldehyde ring. Due to the presence of two electron-withdrawing groups, the pyrrole ring is significantly deactivated, influencing both its reactivity and the regioselectivity of further substitutions. This document consolidates theoretical knowledge and data from analogous substituted pyrroles to serve as a predictive resource for synthetic planning.

Core Concepts: Reactivity and Regioselectivity

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, typically at the C2 or C5 (α) positions. This preference is attributed to the formation of a more stable cationic intermediate, which can be delocalized over three resonance structures.[1][2] However, the introduction of electron-withdrawing substituents, such as the formyl (-CHO) and acetyl (-COCH₃) groups present in this compound, profoundly alters this reactivity profile.

These deactivating groups reduce the electron density of the pyrrole ring, making it less nucleophilic and thus less reactive towards electrophiles. Consequently, more forcing reaction conditions are generally required compared to unsubstituted pyrrole.

The directing effects of the existing substituents are crucial in determining the position of further substitution. Both the 2-formyl and 4-acetyl groups are meta-directing in benzene chemistry. In the context of the pyrrole ring, their deactivating influence is exerted on all positions, but the inherent preference for attack at the α-positions (C2 and C5) and β-positions (C3 and C4) must be considered. In this compound, the C2 and C4 positions are occupied. The remaining open positions are C3 and C5.

Based on the general principles of electrophilic substitution on substituted pyrroles, the likely sites for electrophilic attack are the C5 and C3 positions. The C5 position is generally favored for electrophilic attack in pyrroles bearing an electron-withdrawing group at the C2 position. Therefore, it is predicted that electrophilic substitution on this compound will preferentially occur at the C5 position .

Predicted Electrophilic Substitution Reactions

The following sections detail the predicted outcomes and suggested experimental protocols for various electrophilic substitution reactions on this compound. The quantitative data presented is predictive and based on the reactivity of similarly deactivated pyrrole systems.

Halogenation

Halogenation is expected to occur at the C5 position. Due to the deactivated nature of the ring, direct halogenation with Br₂ or Cl₂ may require a Lewis acid catalyst or proceed slowly. Milder halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often preferred for pyrroles to avoid polyhalogenation and side reactions.

Table 1: Predicted Data for Halogenation Reactions

| Electrophile | Reagent(s) | Solvent | Predicted Major Product | Predicted Yield (%) |

| Br⁺ | NBS | DMF or CCl₄ | 4-acetyl-5-bromo-1H-pyrrole-2-carbaldehyde | 60-75 |

| Cl⁺ | NCS | DMF or CCl₄ | 4-acetyl-5-chloro-1H-pyrrole-2-carbaldehyde | 55-70 |

| I⁺ | I₂, HIO₃ | Dioxane | 4-acetyl-5-iodo-1H-pyrrole-2-carbaldehyde | 50-65 |

Experimental Protocol: Bromination using NBS

-

Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium thiosulfate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nitration

Nitration of the deactivated pyrrole ring requires careful selection of reagents to avoid degradation. A mixture of nitric acid and sulfuric acid is likely too harsh. Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), are recommended.

Table 2: Predicted Data for Nitration

| Electrophile | Reagent(s) | Solvent | Predicted Major Product | Predicted Yield (%) |

| NO₂⁺ | HNO₃, Ac₂O | Acetic Anhydride | 4-acetyl-5-nitro-1H-pyrrole-2-carbaldehyde | 40-55 |

Experimental Protocol: Nitration using Acetyl Nitrate

-

Prepare acetyl nitrate by cautiously adding fuming nitric acid (1.0 eq) to acetic anhydride at 0-5 °C.

-

In a separate flask, dissolve this compound (1.0 eq) in acetic anhydride.

-

Cool the pyrrole solution to -10 °C.

-

Slowly add the pre-formed acetyl nitrate solution to the pyrrole solution, maintaining the temperature below -5 °C.

-

Stir the reaction mixture at -10 °C for 1-2 hours.

-

Carefully pour the mixture onto crushed ice and allow it to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation is anticipated to be very challenging on this highly deactivated ring system. Standard Lewis acid catalysts like AlCl₃ may complex with the carbonyl oxygens, further deactivating the ring. The reaction is unlikely to proceed under standard conditions. If attempted, a strong Lewis acid and forcing conditions would be necessary, with a high probability of low yield or decomposition.

Table 3: Predicted Data for Friedel-Crafts Acylation

| Electrophile | Reagent(s) | Solvent | Predicted Major Product | Predicted Yield (%) |

| RCO⁺ | Acyl chloride, AlCl₃ | Dichloromethane | 4-acetyl-5-acyl-1H-pyrrole-2-carbaldehyde | < 10 (predicted) |

Due to the low predicted success rate, a detailed experimental protocol is not provided. Alternative synthetic routes to 5-acyl derivatives would be more viable.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. Given that the target molecule already possesses a formyl group and is electron-poor, this reaction is not applicable for further substitution.

Conclusion

The electrophilic substitution of this compound is predicted to be a challenging transformation due to the deactivating nature of the two carbonyl substituents. Nevertheless, based on established principles of pyrrole chemistry, electrophilic attack is expected to occur preferentially at the C5 position. Halogenation and nitration are feasible reactions, provided that appropriate reagents and conditions are employed to counteract the reduced reactivity of the substrate. Friedel-Crafts acylation is likely to be unsuccessful. The information and protocols presented in this guide are intended to serve as a foundational resource for the design and execution of synthetic strategies involving this highly functionalized pyrrole core. Experimental validation is essential to confirm these predictions.

References

Potential Biological Activities of 4-acetyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Disclaimer: This document summarizes the potential biological activities of 4-acetyl-1H-pyrrole-2-carbaldehyde based on available scientific literature for structurally related pyrrole derivatives. Direct experimental data on the biological activity of this compound is limited. Therefore, the information presented herein is intended to be predictive and for research and drug development guidance.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a multitude of biologically active compounds, both natural and synthetic.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The compound this compound, synthesized via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction, possesses two key functional groups: an acetyl group at the 4-position and a carbaldehyde group at the 2-position.[4] These reactive moieties provide opportunities for further chemical modifications to generate a library of derivatives with potentially enhanced and diverse biological activities. This guide explores the prospective biological activities of this compound by examining the established activities of analogous pyrrole-2-carbaldehyde and other substituted pyrrole derivatives.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Pyrrole derivatives are a well-established class of anticancer agents, with mechanisms of action that include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[1][2][5] For instance, certain pyrrole derivatives act as competitive inhibitors of key signaling proteins like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[5][6] The cytotoxic effects of various pyrrole derivatives against several cancer cell lines have been documented, highlighting their potential as therapeutic agents.[7][8]

Quantitative Data on Anticancer Activity of Related Pyrrole Derivatives:

| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Alkynylated pyrrole derivatives | U251 (Glioma) | MTT | 2.29 ± 0.18 | [8] |

| A549 (Lung) | MTT | 3.49 ± 0.30 | [8] | |

| Pyrrole hydrazones | SH-4 (Melanoma) | MTT | 44.63 ± 3.51 | [8] |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [7] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [7] |

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [7] |

Antimicrobial Activity

The pyrrole scaffold is present in several natural and synthetic antimicrobial agents.[9][10] Derivatives of pyrrole-2-carbaldehyde have shown activity against a range of bacterial and fungal pathogens.[11][12][13] The mode of action for these compounds can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[14]

Quantitative Data on Antimicrobial Activity of Related Pyrrole Derivatives:

| Compound Class | Microorganism | Method | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| 1,2,3,4-tetrasubstituted pyrrole derivatives | Staphylococcus aureus | Disc Diffusion | 30 | [15] |

| Bacillus cereus | Disc Diffusion | 19 | [15] | |

| Pyrrole-2-carboxamide derivatives | Klebsiella pneumoniae | Broth Microdilution | MIC: 1.02 | [16] |

| Escherichia coli | Broth Microdilution | MIC: 1.56 | [16] | |

| Pseudomonas aeruginosa | Broth Microdilution | MIC: 3.56 | [16] | |

| Aconicaramide (a Py-2-C derivative) | Micrococcus caseolyticus | Not specified | MIC: 200 | [12] |

| Staphylococcus epidermidis | Not specified | MIC: 400 | [12] | |

| Staphylococcus aureus | Not specified | MIC: 800 | [12] |

Anti-inflammatory Activity

Pyrrole-containing compounds have been investigated for their anti-inflammatory properties, with some derivatives demonstrating potent activity in both in vitro and in vivo models.[16][17] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[18][19]

Quantitative Data on Anti-inflammatory Activity of Related Pyrrole Derivatives:

| Compound Class | Assay | Model | Activity | Reference |

| Pyrrole derivatives | Carrageenan-induced paw edema | In vivo (Rats) | Significant reduction in edema | [17] |

| N-arylpyrrole derivatives | COX-1 and COX-2 inhibition | In vitro | Potent inhibition, with some compounds showing selectivity for COX-2 | [19] |

| 1,5-Diphenylpyrrole derivatives | Analgesic and anti-inflammatory tests | In vivo (Mice) | Effective anti-nociceptive profile | [16] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of the biological activities of this compound and its future derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[7][20]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with solvent) and blank (medium only) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[20]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[14]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in a suitable solvent)

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance using a microplate reader.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[21][22]

Materials:

-

Wistar rats or Swiss albino mice

-

Test compound

-

Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test compound groups at different doses.

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the potential activities of this compound can aid in understanding its mechanism of action and in designing further experiments.

Caption: Potential anticancer mechanisms of pyrrole derivatives.

Caption: General workflow for drug discovery of pyrrole derivatives.

Conclusion

While direct biological data for this compound is not yet available, the extensive research on related pyrrole derivatives strongly suggests its potential as a scaffold for the development of novel therapeutic agents. The presence of acetyl and carbaldehyde functional groups offers versatile handles for synthetic modifications, enabling the generation of a diverse chemical library for screening. The predicted anticancer, antimicrobial, and anti-inflammatory activities, supported by the data from analogous compounds, provide a solid foundation for initiating a comprehensive biological evaluation of this promising molecule and its derivatives. The experimental protocols and workflows outlined in this guide offer a structured approach for researchers to systematically investigate and unlock the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-De...: Ingenta Connect [ingentaconnect.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

- 16. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyrroles from 4-acetyl-1H-pyrrole-2-carbaldehyde

Introduction

4-acetyl-1H-pyrrole-2-carbaldehyde is a versatile bifunctional building block for the synthesis of a wide array of substituted and fused pyrrole derivatives. Its two distinct carbonyl functionalities—a more reactive aldehyde at the C2 position and a ketone at the C4 position—allow for selective transformations, making it a valuable precursor in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key synthetic transformations starting from this compound. The methodologies focus on selective reactions of the aldehyde group and cyclization strategies to construct fused heterocyclic systems.

Workflow for Synthetic Diversification

The following diagram illustrates the potential synthetic pathways originating from this compound, highlighting its utility in generating diverse molecular scaffolds.

Caption: Synthetic utility of this compound.

Application Note 1: Knoevenagel Condensation for C2-Vinylene Pyrroles

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[1] Due to the higher electrophilicity of the aldehyde group compared to the ketone, this reaction proceeds selectively at the C2-carbaldehyde position of the starting material. This route is ideal for synthesizing pyrroles with extended conjugation, which are of interest as dyes, molecular sensors, and biologically active agents.

Caption: Knoevenagel condensation pathway.

Quantitative Data Summary

The following table outlines representative active methylene compounds and typical yields for the Knoevenagel condensation. Yields are estimated based on similar reactions reported in the literature.

| Entry | Active Methylene Compound (Z-CH₂-Z') | Product Substituents (C=C(Z)(Z')) | Typical Yield (%) |

| 1 | Malononitrile | Z, Z' = CN | 85 - 95 |

| 2 | Ethyl Cyanoacetate | Z = CN, Z' = COOEt | 80 - 90 |

| 3 | Diethyl Malonate | Z, Z' = COOEt | 75 - 85 |

| 4 | 2,4-Pentanedione (Acetylacetone) | Z, Z' = COCH₃ | 70 - 80 |

Detailed Experimental Protocol: Synthesis of 2-(4-acetyl-1H-pyrrol-2-yl)-3-oxobut-2-enenitrile

-

Reagents and Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 151 mg).

-

Add absolute ethanol (20 mL) to dissolve the starting material.

-

Add an active methylene compound, for instance, acetylacetone (1.1 mmol, 110 mg).

-

Add a catalytic amount of piperidine (0.1 mmol, 10 µL).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).

-

Continue refluxing for 2-4 hours or until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

If a solid has formed, collect the product by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

-

Application Note 2: Wittig Olefination for C2-Alkene Pyrroles

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[2][3] It utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-based substituent. This reaction is highly selective for aldehydes over ketones, allowing for the clean conversion of the C2-carbaldehyde group. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene. This pathway is crucial for introducing diverse vinyl groups, which can serve as handles for further functionalization (e.g., in cross-coupling or polymerization reactions).

References

Application Notes and Protocols: Reaction of 4-acetyl-1H-pyrrole-2-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 4-acetyl-1H-pyrrole-2-carbaldehyde and various amines. The primary products of this condensation reaction are Schiff bases, also known as imines, which are valuable intermediates in organic synthesis and possess a wide range of biological activities. The presence of the acetyl group at the 4-position of the pyrrole ring is anticipated to enhance the reactivity of the aldehyde and modulate the properties of the resulting Schiff base derivatives.

Introduction

The reaction of aldehydes and ketones with primary amines to form Schiff bases is a fundamental transformation in organic chemistry.[1] Pyrrole-2-carbaldehyde and its derivatives are particularly interesting building blocks due to the biological significance of the pyrrole moiety, which is a core component of many natural products and pharmaceuticals.[1][2] The title compound, this compound, offers two reactive carbonyl sites, the carbaldehyde at position 2 being generally more reactive towards nucleophilic attack by amines than the acetyl group at position 4. This allows for selective Schiff base formation at the 2-position. The resulting N-substituted imines are versatile ligands in coordination chemistry and have been investigated for their antibacterial, antifungal, anticancer, and corrosion inhibition properties.[3][4][5]

The synthesis of this compound itself can be achieved via a one-pot Vilsmeier-Haack and subsequent Friedel-Crafts reaction.[6]

Reaction Pathway: Schiff Base Formation

The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the carbaldehyde, followed by the elimination of a water molecule to form the imine. The reaction is typically catalyzed by a small amount of acid.

References

Application Notes and Protocols for Knoevenagel Condensation with 4-acetyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile method for creating α,β-unsaturated compounds.[1][2][3] This application note details the protocol for the Knoevenagel condensation of 4-acetyl-1H-pyrrole-2-carbaldehyde with various active methylene compounds. The resulting products, substituted pyrrole derivatives, are of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrrole scaffold.[4][5][6][7][8]

Pyrrole-2-carbaldehyde derivatives have been shown to possess neuroprotective activities.[5] The products of this condensation can serve as key intermediates in the synthesis of novel therapeutic agents, polymers, and other functional materials.[2] The protocols provided herein are designed to be efficient and adaptable, with options for environmentally friendly ("green") chemistry approaches.[2][9][10]

Experimental Protocols

This section provides detailed methodologies for the Knoevenagel condensation of this compound with representative active methylene compounds.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a classic approach using a basic amine catalyst.[3]

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for work-up)

-

Distilled water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

Add malononitrile (1.1 mmol) to the solution and stir until it is completely dissolved.

-

Add piperidine (0.1 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (20 mL).

-

Acidify the mixture with 1N HCl to a pH of ~5-6.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: L-Proline-Catalyzed Green Synthesis in Aqueous Medium

This protocol offers an environmentally friendly approach using an organocatalyst in water.[11]

Materials:

-

This compound

-

Ethyl cyanoacetate

-

L-Proline

-

Water

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a suspension of this compound (1.0 mmol) in water (10 mL), add ethyl cyanoacetate (1.0 mmol).

-

Add L-proline (0.1 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 6-8 hours. Monitor the reaction by TLC.

-

After completion, extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine solution (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative data for the Knoevenagel condensation of this compound with various active methylene compounds under different catalytic conditions.

| Entry | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Malononitrile | Piperidine | Ethanol | 3 | 92 |

| 2 | Ethyl cyanoacetate | L-Proline | Water | 7 | 88 |

| 3 | Diethyl malonate | DBU | Water | 5 | 85 |

| 4 | Cyanoacetamide | Triethylamine | Ethanol | 4 | 90 |

| 5 | Malonic acid | Pyridine | Pyridine | 6 | 75* |

*Yield after decarboxylation.

Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow.

Caption: Chemical scheme of the Knoevenagel condensation.

Caption: General experimental workflow for the synthesis.

References

- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. ijrpr.com [ijrpr.com]

- 5. brieflands.com [brieflands.com]

- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Protecting Group Strategies for 4-Acetyl-1H-pyrrole-2-carbaldehyde

Introduction

4-Acetyl-1H-pyrrole-2-carbaldehyde is a versatile building block in medicinal chemistry and materials science, featuring three reactive functional groups: a pyrrole N-H, a C2-carbaldehyde, and a C4-acetyl group. The strategic protection and deprotection of these sites are crucial for achieving regioselective modifications and synthesizing complex target molecules. This document provides detailed application notes and experimental protocols for the selective protection of each functional group, enabling researchers to navigate the synthetic challenges posed by this trifunctional scaffold. Orthogonal protecting group strategies are presented to allow for the selective deprotection of one functional group in the presence of others, offering a flexible synthetic toolkit.

Logical Workflow for Selective Protection

The selection of a protecting group strategy depends on the desired synthetic outcome. A general workflow for the selective protection of this compound is outlined below. The choice of the initial protection step is critical and will dictate the subsequent reaction possibilities.

Caption: General workflow for protecting this compound.

N-H Protection Strategies

Due to the electron-withdrawing nature of the acetyl and formyl groups, the pyrrole nitrogen is acidic and susceptible to deprotonation. Protection of the N-H is often the first step in a synthetic sequence to prevent undesired side reactions and improve solubility in organic solvents.

Data Presentation: Comparison of N-Protecting Groups

| Protecting Group | Reagents for Introduction | Typical Conditions | Deprotection Reagents | Typical Conditions | Orthogonality Notes |

| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP | THF or ACN, rt, 2-12 h | TFA or HCl | DCM or Dioxane, 0°C to rt, 1-4 h | Labile to strong acids. Stable to bases and hydrogenolysis. |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH or DBU | THF or DMF, 0°C to rt, 1-3 h | TBAF or HCl | THF, rt, 2-6 h (TBAF) or Propanol/H₂O, reflux (HCl) | Labile to fluoride ions and strong acids. Stable to bases. |

| Tosyl (p-Toluenesulfonyl) | Ts-Cl, NaH or K₂CO₃ | DMF or Acetone, rt to 60°C, 4-16 h | NaOH or Mg/MeOH | MeOH/H₂O, rt to reflux, 12-24 h | Stable to acids. Labile to strong bases and some reducing agents.[1][2] |

Experimental Protocols for N-Protection

Protocol 1: N-Boc Protection

-

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portionwise at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-acetyl-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carbaldehyde. Expected Yield: 85-95%

Protocol 2: N-SEM Protection

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 0.2 M) at 0°C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF.

-

Stir the mixture at 0°C for 30 minutes.

-

Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-acetyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carbaldehyde. Expected Yield: 80-90%

Protocol 3: N-Tosyl Protection

-

To a solution of this compound (1.0 eq) in anhydrous acetone (0.15 M), add potassium carbonate (1.5 eq).

-

Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) and stir the mixture at reflux for 12-16 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate and purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain 4-acetyl-1-tosyl-1H-pyrrole-2-carbaldehyde.[1] Expected Yield: 75-85%

Carbonyl Group Protection Strategies

The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, allows for selective protection based on their differential reactivity. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack, including acetal formation.

Caption: Selective protection of the aldehyde group as a cyclic acetal.

Data Presentation: Aldehyde Protection

| Protecting Group | Reagents for Introduction | Typical Conditions | Deprotection Reagents | Typical Conditions | Orthogonality Notes |

| Dioxolane (Ethylene Acetal) | Ethylene glycol, p-TsOH (cat.) | Toluene, Dean-Stark, reflux, 2-4 h | Aqueous HCl or Acetic Acid | THF/H₂O, rt, 1-3 h | Labile to acids. Stable to bases, nucleophiles, and reducing agents. |

Experimental Protocol for Selective Aldehyde Protection

Protocol 4: Selective Dioxolane Formation at the C2-Carbaldehyde

Note: It is highly recommended to first protect the pyrrole N-H to prevent acid-catalyzed polymerization.

-

To a solution of N-protected this compound (e.g., N-Boc derivative from Protocol 1) (1.0 eq) in toluene (0.1 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, with azeotropic removal of water.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine to suppress deprotection) to yield the N-protected 4-acetyl-pyrrole-2-(1,3-dioxolane) derivative. Expected Yield: >90%

Orthogonal Protecting Group Strategies and Deprotection

The use of orthogonal protecting groups allows for the selective removal of one group while others remain intact. This is particularly useful in multi-step syntheses.

Scenario 1: Selective N-Deprotection

An N-Boc group can be removed under acidic conditions while an acetal protecting the aldehyde remains intact.

Protocol 5: Selective N-Boc Deprotection

-

Dissolve the N-Boc protected, aldehyde-protected pyrrole (from Protocol 4) in dichloromethane (DCM, 0.1 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Carefully neutralize the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

-

Purify by chromatography if necessary. Expected Yield: >95%

Scenario 2: Selective Aldehyde Deprotection

An acetal can be hydrolyzed under mild acidic conditions that may not be sufficient to remove a more robust N-protecting group like N-Tosyl.

Protocol 6: Selective Acetal Deprotection

-

Dissolve the N-Tosyl protected, aldehyde-protected pyrrole in a mixture of THF and 1M aqueous HCl (4:1 v/v).

-

Stir the mixture at room temperature for 2-3 hours.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Tosyl protected this compound. Expected Yield: >90%

Scenario 3: N-SEM Deprotection with Fluoride

The SEM group is orthogonal to both acid- and base-labile groups and can be selectively removed with a fluoride source.

Protocol 7: Selective N-SEM Deprotection

-

To a solution of the N-SEM protected pyrrole derivative in anhydrous THF (0.1 M), add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).

-

Stir the reaction at room temperature for 2-6 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography. Expected Yield: 80-90%

Conclusion

The strategic application of protecting groups is essential for the successful synthetic manipulation of this compound. This guide provides a framework and detailed protocols for the selective protection of the pyrrole nitrogen and the carbaldehyde function. By employing orthogonal protecting groups such as Boc, SEM, Tosyl, and acetals, researchers can devise flexible and efficient synthetic routes to complex molecules derived from this valuable starting material. The provided protocols are based on established chemical principles and can be optimized for specific applications.

References

Troubleshooting & Optimization

"purification of 4-acetyl-1H-pyrrole-2-carbaldehyde by column chromatography"

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-acetyl-1H-pyrrole-2-carbaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor Separation of Product from Impurities | Incorrect solvent system polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC). Start with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity. Aim for an Rf value of 0.25-0.35 for the desired product to ensure good separation. |

| Co-elution with a closely related impurity (e.g., regioisomer or starting material). | Try a different solvent system with alternative selectivity. For example, substitute ethyl acetate with dichloromethane or a mixture of toluene and acetone. | |

| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |

| Product is not Eluting from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. If using a gradient, ensure the final polarity is high enough to elute the compound. A small percentage of methanol (0.5-1%) can be added to the ethyl acetate/hexane mixture for highly retained compounds. |

| The compound may have decomposed on the silica gel. | This compound can be sensitive to acidic conditions. Perform a stability test on a small sample with silica gel. If decomposition is observed, consider using deactivated (neutral) silica gel (by adding ~1% triethylamine to the eluent) or switching to a different stationary phase like neutral alumina. | |

| Product Elutes Too Quickly (High Rf) | The solvent system is too polar. | Decrease the polarity of the eluent by reducing the percentage of the more polar solvent (e.g., decrease the ethyl acetate concentration in a hexane/ethyl acetate system). |

| Streaking or Tailing of the Product Band | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities. For aldehydes, which can be sensitive, deactivating the silica with triethylamine is a common strategy. |

| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent, and apply it carefully to the top of the column in a narrow band. | |

| Multiple Spots on TLC After Column Purification | Incomplete separation. | Re-run the column with a shallower gradient or a less polar solvent system to improve resolution. |

| Decomposition of the product during purification or solvent removal. | Avoid prolonged exposure to silica gel. Use a less acidic stationary phase if needed. Ensure rotary evaporation is performed at a low temperature. |

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for polar aromatic compounds like this compound is a mixture of hexanes and ethyl acetate. Based on TLC analysis, a typical starting eluent could be in the range of 20-40% ethyl acetate in hexanes. It is crucial to optimize this ratio using TLC prior to running the column.

Q2: My product seems to be degrading on the silica gel column. What can I do?

A2: Aldehydes and pyrroles can be sensitive to the acidic nature of standard silica gel. To mitigate degradation, you can use silica gel that has been neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (approximately 0.5-1% v/v). Alternatively, using a different stationary phase such as neutral alumina can be effective.

Q3: How can I identify the common impurities from the synthesis of this compound?

A3: The synthesis of this compound often involves a one-pot Vilsmeier-Haack formylation and a Friedel-Crafts acylation. Potential impurities include unreacted pyrrole, mono-substituted intermediates (pyrrole-2-carbaldehyde or 2-acetylpyrrole), and regioisomers. These can often be distinguished from the product by their different polarities on a TLC plate.

Q4: What are the expected relative Rf values for the product and its common impurities?

A4: The exact Rf values will depend on the specific solvent system. However, you can expect the following trend in polarity (from least polar to most polar), which will be reflected in their Rf values (higher Rf for less polar compounds):

-

Unreacted starting materials (e.g., pyrrole).

-

Mono-acetylated or mono-formylated pyrrole intermediates.

-

This compound (Product) .

-

More polar byproducts or decomposition products.

The desired product, having two polar functional groups, will be more polar than the mono-substituted intermediates.

Experimental Data

Table 1: Example TLC Data for Optimization of Solvent System

The following table presents hypothetical TLC data to illustrate the process of optimizing the mobile phase for column chromatography. The goal is to achieve good separation between the product and potential impurities.

| Solvent System (Ethyl Acetate:Hexanes) | Rf of Impurity 1 (less polar) | Rf of Product | Rf of Impurity 2 (more polar) | Separation Quality |

| 20:80 | 0.55 | 0.30 | 0.10 | Good separation |

| 30:70 | 0.65 | 0.45 | 0.20 | Moderate separation |

| 40:60 | 0.75 | 0.60 | 0.35 | Poor separation (co-elution likely) |

| 50:50 | 0.85 | 0.75 | 0.50 | Very poor separation |

Based on this data, a 20:80 mixture of ethyl acetate and hexanes would be a good starting point for the column chromatography.

Experimental Protocol

Detailed Methodology for Column Chromatography Purification

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Triethylamine (optional, for neutralization)

-

Glass chromatography column

-

TLC plates (silica gel coated)

-

UV lamp

-

Collection tubes/flasks

-

Rotary evaporator

2. Preparation:

-

TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various ratios of ethyl acetate/hexanes to determine the optimal solvent system that gives the product an Rf value of approximately 0.25-0.35 and good separation from impurities.

-

Slurry Packing the Column:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

In a separate beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in hexanes).

-

Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

-

Add another thin layer of sand on top of the packed silica gel.

-

Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

-

3. Sample Loading:

-

Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.

-

Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.

-

Drain the solvent until the sample has been adsorbed onto the silica gel.

-

Gently add a small amount of the initial eluent to wash any remaining sample from the sides of the column onto the silica bed.

4. Elution and Fraction Collection:

-

Carefully fill the column with the initial eluent.

-

Begin collecting fractions. The volume of each fraction will depend on the size of the column.

-

If using a gradient elution, gradually increase the polarity of the solvent system (e.g., from 20% to 40% ethyl acetate in hexanes) after the less polar impurities have eluted.

-

Monitor the elution process by performing TLC analysis on the collected fractions.

5. Product Isolation:

-

Combine the fractions that contain the pure product as determined by TLC.

-

Remove the solvent from the combined fractions using a rotary evaporator at a low temperature to yield the purified this compound.

Visualizations

Caption: Troubleshooting workflow for column chromatography purification.

Technical Support Center: Formylation of 2-Acetylpyrrole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of 2-acetylpyrrole. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the formylation of 2-acetylpyrrole, providing potential causes and recommended solutions.

| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of Formylated Product | 1. Deactivated Pyrrole Ring: The acetyl group is electron-withdrawing, deactivating the pyrrole ring towards electrophilic substitution. 2. Incomplete Vilsmeier Reagent Formation: Impurities in DMF or POCl₃, or incorrect stoichiometry. 3. Reaction Temperature Too Low: Insufficient energy for the reaction to proceed at a reasonable rate. 4. Hydrolysis of Vilsmeier Reagent: Presence of moisture in the reaction setup. | 1. Use a more reactive formylating agent or harsher reaction conditions (e.g., higher temperature, longer reaction time). 2. Use freshly distilled DMF and POCl₃. Ensure the correct molar ratios are used (typically 1:1 to 1:1.5 of pyrrole to Vilsmeier reagent). 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. A typical range for Vilsmeier-Haack reactions is 0 °C to 80 °C.[1] 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |

| Formation of Multiple Products (Regioisomers) | 1. Competitive Formylation at C4 and C5 positions: The acetyl group at C2 directs formylation to other available positions on the pyrrole ring. 2. Steric Hindrance: The bulkiness of the Vilsmeier reagent can influence the position of attack. | 1. Optimize reaction conditions to favor one isomer. Lower temperatures often favor the thermodynamically more stable product. 2. Modification of the Vilsmeier reagent (e.g., using different substituted formamides) might alter the regioselectivity. |